![molecular formula C6H6ClN3O B1267567 2-Chloro-isonicotinic acid hydrazide CAS No. 58481-04-2](/img/structure/B1267567.png)
2-Chloro-isonicotinic acid hydrazide
Overview
Description
2-Chloro-isonicotinic acid hydrazide is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Synthesis Analysis
Isoniazid, also known as isonicotinic acid hydrazide (INH), is prepared through the reaction of 4-cyano-pyridine and hydrazine hydrate in an aqueous alkaline medium . The isonicotinic acid hydrazide (INH) was used as a starting material . A series of isonicotinic acid hydrazide derivatives was synthesized and tested for their in vitro antimycobacterial activity against Mycobacterium tuberculosis .Molecular Structure Analysis
The molecular structure of isonicotinic acid hydrazide consists of a pyridine ring and a hydrazine group attached at para position to the pyridine nitrogen . The molecular structure of 2-Chloro-isonicotinic acid hydrazide is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Isoniazid works in part by disrupting the formation of the bacteria’s cell wall which results in cell death . It inhibits the cytochrome P450 system and hence acts as a source of free radicals .Physical And Chemical Properties Analysis
Isoniazid is a synthetic antimicrobial and one of the most important first-line drugs used in the treatment of tuberculosis . The chemical and physical data of isonicotinic acid hydrazide include a chemical formula of C6H7N3O and a molar mass of 137.142 g·mol−1 .Scientific Research Applications
Synthesis of Hydrazones, Quinazolines, and Schiff Bases
2-Chloro-isonicotinic acid hydrazide is used in the synthesis of hydrazones, quinazolines, and Schiff bases . This is achieved by combining suitable aldehydes with four hydrazides, including isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .
Plant Immunity Inducers
2-Chloro-isonicotinic acid hydrazide is used as a synthetic chemical inducer of plant immunity . These inducers stimulate or prime the endogenous immunity of plants to combat pathogenic invasions rather than kill the pathogens directly .
Anti-Tuberculosis Agent
The synthesized compounds from 2-Chloro-isonicotinic acid hydrazide exhibited significant activity when compared to first-line drugs such as isoniazid (INH) and rifampicin (RIP), making it a good starting point to develop new lead compounds in the fight against multidrug-resistant tuberculosis .
Targeting Cell Death Pathways
Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy . These compounds are derived from 2-Chloro-isonicotinic acid hydrazide and are used in cancer research .
Development of New Lead Compounds
2-Chloro-isonicotinic acid hydrazide is used as a starting point to develop new lead compounds in medicinal chemistry . These compounds are then evaluated for their cytotoxic and antimicrobial activities against selected human cancer cell lines and bacterial strains .
Reaction Monitoring Using a Chemometric Approach
2-Chloro-isonicotinic acid hydrazide is used in reaction monitoring using a chemometric approach . This approach provides an insight into the reaction profiles and reaction times .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloropyridine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIIYNBBSHJOLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207180 | |
Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-isonicotinic acid hydrazide | |
CAS RN |
58481-04-2 | |
Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058481042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 58481-04-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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